(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]
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Overview
Description
1,3,5-Tri(3-methoxybenzoyl)benzene is an organic compound that belongs to the class of triaroylbenzenes. It is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 3-methoxybenzoyl groups. This compound is known for its conformational flexibility and ability to form crystalline lattice inclusion complexes with various guest molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri(3-methoxybenzoyl)benzene can be synthesized through a multi-step process involving the acylation of benzene derivatives. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of 1,3,5-Tri(3-methoxybenzoyl)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(3-methoxybenzoyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,3,5-Tri(3-methoxybenzoyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its ability to form inclusion complexes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and other porous materials
Mechanism of Action
The mechanism of action of 1,3,5-Tri(3-methoxybenzoyl)benzene involves its ability to form stable inclusion complexes with various guest molecules. This property is attributed to its conformational flexibility and the presence of multiple functional groups that can interact with guest molecules through hydrogen bonding, van der Waals forces, and π-π interactions . These interactions enable the compound to encapsulate and stabilize guest molecules, making it useful in various applications such as drug delivery and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-methoxybenzoyl)benzene: Similar structure but with methoxy groups at the 4-position.
1,3,5-Tris(3-hydroxybenzoyl)benzene: Hydroxy groups instead of methoxy groups.
1,3,5-Tris(3-nitrobenzoyl)benzene: Nitro groups instead of methoxy groups
Uniqueness
1,3,5-Tri(3-methoxybenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring precise molecular encapsulation and stabilization .
Properties
CAS No. |
252893-53-1 |
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Molecular Formula |
C30H24O6 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[3,5-bis(3-methoxybenzoyl)phenyl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H24O6/c1-34-25-10-4-7-19(16-25)28(31)22-13-23(29(32)20-8-5-11-26(17-20)35-2)15-24(14-22)30(33)21-9-6-12-27(18-21)36-3/h4-18H,1-3H3 |
InChI Key |
HXWHLSVUDWLQBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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